HIOC
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HIOC involves a chemoselective process that starts with N-acetylserotonin. The key steps include the formation of the indole ring and the subsequent attachment of the piperidine carboxamide moiety. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis on a gram-scale has been achieved, indicating the feasibility of larger-scale production. The process involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
HIOC undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within this compound, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to optimize the yield and purity of the products .
Major Products Formed
The major products formed from the reactions of this compound include its oxidized and reduced derivatives, as well as substituted analogs. These products can exhibit different biological activities and are useful in various research applications .
Scientific Research Applications
HIOC has a wide range of scientific research applications, including:
Neuroprotection: this compound has been shown to protect neurons from excitotoxicity and reduce neuronal cell apoptosis. .
Retinal Protection: This compound protects retinas from light-induced damage, making it a valuable compound in ophthalmic research.
Brain Injury: This compound attenuates early brain injury and promotes the survival of retinal ganglion cells after optic nerve crush.
Mechanism of Action
HIOC exerts its effects primarily through the activation of the TrkB receptor and the downstream ERK pathway. This activation leads to decreased neuronal cell apoptosis and increased survival of retinal ganglion cells. This compound also inhibits the NLRP3 inflammasome and activates the PI3K/Akt/Nrf2 pathway, contributing to its neuroprotective and anti-inflammatory effects .
Comparison with Similar Compounds
HIOC is unique in its ability to cross the blood-brain and blood-retinal barriers and its potent activation of the TrkB receptor. Similar compounds include:
N-acetylserotonin: The precursor to this compound, which has a shorter half-life and lower potency.
Tiagabine: A compound with a similar piperidine ring structure but different biological activity.
Pethidine: Another piperidine derivative with distinct pharmacological properties.
This compound stands out due to its specific neuroprotective effects and its ability to activate the TrkB receptor more effectively than its analogs .
Biological Activity
HIOC, or N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxo-3-piperidinecarboxamide, is a selective TrkB receptor agonist that has garnered attention for its neuroprotective properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
This compound primarily functions as an agonist for the TrkB receptor, which is a key player in neurotrophic signaling pathways. Upon activation, TrkB initiates a cascade of intracellular signaling that promotes neuronal survival, growth, and differentiation. The principal mechanisms observed include:
- Phosphorylation of TrkB and Akt : this compound treatment leads to increased phosphorylation levels of TrkB and Akt in neuronal cells, indicating activation of these signaling pathways .
- Reduction in Apoptosis : this compound has been shown to decrease the activation of caspase-3, a marker of apoptosis, thereby protecting neurons from excitotoxicity and promoting cell survival .
Efficacy in Case Studies
Recent studies have highlighted the effectiveness of this compound in preventing vision loss and protecting retinal neurons from damage due to various stressors:
- Ocular Blast Injury : In animal models subjected to blast-induced ocular trauma, this compound administration significantly preserved visual function. The treatment was associated with reduced retinal degeneration and improved contrast sensitivity .
- Light-Induced Retinal Degeneration (LIRD) : this compound demonstrated protective effects against LIRD by penetrating both the blood-brain barrier and blood-retinal barrier effectively. This property is crucial for its application in treating retinal diseases .
Table 1: Summary of Key Findings on this compound
Case Studies
A notable case study involved the administration of this compound in a controlled environment where mice were exposed to ocular blast injuries. Results indicated that systemic this compound treatment not only protected against visual impairment but also facilitated recovery by enhancing neurotrophic signaling pathways .
Furthermore, pharmacokinetic studies demonstrated that this compound has a favorable profile for therapeutic use, with effective dosing regimens established to maximize its neuroprotective effects while minimizing potential toxicity .
Properties
IUPAC Name |
N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c20-11-3-4-14-13(8-11)10(9-19-14)5-7-18-16(22)12-2-1-6-17-15(12)21/h3-4,8-9,12,19-20H,1-2,5-7H2,(H,17,21)(H,18,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMKJLALTRLXJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)C(=O)NCCC2=CNC3=C2C=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401032115 | |
Record name | HIOC | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401032115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
314054-36-9 | |
Record name | Hioc | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0314054369 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | HIOC | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401032115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HIOC | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JC3KZQ72GW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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